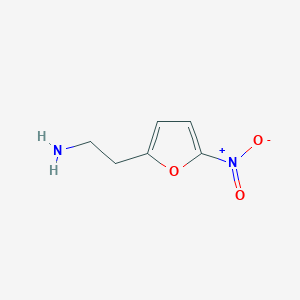

2-(5-Nitrofuran-2-yl)ethanamine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(5-nitrofuran-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-2H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMXWDQNMLQLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2-(5-Nitrofuran-2-yl)ethanamine

A retrosynthetic analysis of this compound (I) reveals several potential synthetic pathways by disconnecting the target molecule at key bonds. The most logical disconnections are at the C-C and C-N bonds of the ethanamine side chain.

Disconnection 1: Cα-Cβ Bond

A primary disconnection can be made between the α and β carbons of the ethylamine (B1201723) side chain. This leads to a synthon corresponding to a 5-nitrofuran-2-ylmethyl cation and a cyanide anion equivalent, or a 5-nitrofuran-2-ylmethyl halide and a cyanide salt. This pathway suggests starting materials such as 5-nitrofuran-2-ylmethyl halide and a cyanide source, followed by reduction of the resulting nitrile.

Disconnection 2: C-N Bond

Alternatively, disconnecting the carbon-nitrogen bond suggests an electrophilic 2-(5-nitrofuran-2-yl)ethyl synthon and a nucleophilic amine equivalent. This could involve the reaction of a 2-(5-nitrofuran-2-yl)ethyl halide or tosylate with an ammonia (B1221849) equivalent, such as in the Gabriel synthesis. nrochemistry.comwikipedia.orgmasterorganicchemistry.comlibretexts.org

Disconnection 3: C-C Bond Formation via Henry Reaction

A powerful strategy involves the formation of the C-C bond via a Henry or nitroaldol reaction. nrochemistry.com This approach disconnects the target molecule into 5-nitrofuran-2-carbaldehyde and nitromethane (B149229). The resulting nitroalcohol can then be reduced to the corresponding amino alcohol or further transformed to the target ethanamine.

Classical and Modern Synthetic Routes towards this compound

Based on the retrosynthetic analysis, several synthetic routes can be devised, employing both classical and modern chemical transformations.

Multi-Step Synthesis Strategies

A common and reliable approach to synthesize this compound is through a multi-step sequence, often starting from the readily available 5-nitrofuran-2-carbaldehyde.

One plausible multi-step synthesis involves the following sequence:

Henry Reaction: 5-nitrofuran-2-carbaldehyde is reacted with nitromethane in the presence of a base to form 1-(5-nitrofuran-2-yl)-2-nitroethanol.

Dehydration: The resulting nitroalcohol is then dehydrated to yield 2-(2-nitrovinyl)-5-nitrofuran.

Reduction: Finally, the nitrovinyl compound is reduced to the target this compound. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation.

Another multi-step approach could utilize the Gabriel synthesis: nrochemistry.comwikipedia.orgmasterorganicchemistry.comlibretexts.org

Halogenation: 2-(5-nitrofuran-2-yl)ethanol, which can be synthesized from 5-nitrofuran-2-carbaldehyde, is converted to the corresponding 2-(5-nitrofuran-2-yl)ethyl halide.

Phthalimide (B116566) Alkylation: The halide is then reacted with potassium phthalimide to form the N-alkylated phthalimide derivative. nrochemistry.comwikipedia.org

Hydrazinolysis: The phthalimide protecting group is removed using hydrazine (B178648) (Ing-Manske procedure) to liberate the desired primary amine. wikipedia.org

One-Pot Reaction Schemes

To improve efficiency and reduce waste, one-pot syntheses are highly desirable. A potential one-pot procedure for the synthesis of this compound could involve a reductive amination of a suitable precursor. For instance, a one-pot reaction could be designed starting from 5-nitrofuran-2-carbaldehyde, which is first condensed with a nitrogen source, such as ammonia or a protected amine, followed by in-situ reduction of the intermediate imine or enamine.

While specific one-pot syntheses for this exact molecule are not widely reported, general methods for the one-pot synthesis of primary amines from aldehydes are known and could be adapted. rsc.org For example, a one-pot condensation/oxidation of primary amines and aldehydes has been reported to afford nitrones, which could potentially be reduced to the desired amine. google.com

Microwave-Assisted Synthesis Approaches

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times. nih.govnih.gov The synthesis of various nitrofuran derivatives has been successfully achieved using microwave assistance. nih.govnih.gov

For the synthesis of this compound, microwave energy could be applied to several steps:

Henry Reaction: The initial condensation of 5-nitrofuran-2-carbaldehyde and nitromethane can be accelerated under microwave irradiation.

Gabriel Synthesis: The N-alkylation of phthalimide can be performed efficiently using microwave heating.

Final Reduction: The reduction of the nitrovinyl intermediate or the nitrile intermediate could also be facilitated by microwave energy in the presence of a suitable catalyst and hydrogen source.

A study on the microwave-assisted synthesis of novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates demonstrates the utility of this technology in the synthesis of related nitroaromatic compounds. nih.gov

Catalytic Methodologies in Nitrofuran Ethanamine Synthesis

Catalysis plays a crucial role in the development of efficient and selective synthetic methods. For the synthesis of this compound, catalytic methods are particularly relevant for the reduction steps.

The choice of catalyst is critical for achieving high efficiency and selectivity in the hydrogenation of nitro compounds and other functional groups.

Catalytic Hydrogenation of the Nitrovinyl Intermediate:

The reduction of 2-(2-nitrovinyl)-5-nitrofuran to this compound can be achieved through catalytic hydrogenation. A variety of catalysts can be employed for this transformation.

| Catalyst | Support | Notes |

| Palladium | Carbon (Pd/C) | A common and effective catalyst for the reduction of nitroalkenes. |

| Platinum | Carbon (Pt/C) | Can also be used, potentially offering different selectivity. |

| Raney Nickel | - | A cost-effective alternative, though may require higher pressures and temperatures. |

| Rhodium | Alumina (Rh/Al2O3) | May offer high selectivity under specific conditions. |

This table is generated based on general knowledge of catalytic reductions and is for illustrative purposes.

The efficiency of these catalysts can be influenced by factors such as solvent, temperature, pressure, and the presence of additives. For instance, the catalytic hydrogenation of aromatic nitro compounds can be improved by the addition of catalytic amounts of vanadium compounds to prevent the accumulation of hydroxylamine (B1172632) intermediates. google.com

Catalytic Amination of Alcohols:

Another catalytic approach involves the direct amination of 2-(5-nitrofuran-2-yl)ethanol. This can be achieved using a bifunctional catalyst that facilitates both the dehydrogenation of the alcohol to the corresponding aldehyde and the subsequent reductive amination with ammonia. A study on the catalytic amination of 5-(hydroxymethyl)furfural to 2,5-bis(aminomethyl)furan (B21128) highlights the potential of using bifunctional catalysts like CuNiAlOx for such transformations. rsc.orgresearchgate.net

Stereoselective Synthesis Considerations

When the target molecule contains chiral centers, stereoselective synthesis becomes a critical consideration. This ensures the production of a specific stereoisomer, which can be crucial for the compound's biological activity. For the synthesis of related chiral furan (B31954) derivatives, such as 4(5)-[(2S,3S)-3-aminotetrahydrofuran-2-yl)imidazole, both modified and standard Mitsunobu cyclizations have been employed to achieve stereoselectivity, starting from L- and D-methionine. semanticscholar.org This approach allows for the controlled formation of the desired stereoisomer. While specific stereoselective syntheses for this compound are not extensively detailed in the provided context, the principles of using chiral starting materials and stereoselective reactions would be applicable if a chiral version of the ethanamine chain were desired.

Precursor Derivatization and Scaffold Construction

The synthesis of this compound relies on the careful construction of its two main components: the 5-nitrofuran moiety and the ethanamine chain.

The 5-nitrofuran-2-yl group is a key pharmacophore in many bioactive compounds. nih.gov Its synthesis often starts with furfural (B47365), a bio-based platform chemical. researchgate.netnih.gov The nitration of furfural to produce 5-nitrofurfural is a crucial step. researchgate.netnih.gov However, this reaction can be challenging due to the sensitive nature of the furan ring, which is susceptible to degradation under harsh nitrating conditions. researchgate.netnih.gov

To address this, milder nitrating agents like acetyl nitrate (B79036) are used. researchgate.netnih.gov Continuous flow synthesis platforms have been developed for the in-situ generation of acetyl nitrate, allowing for a safer and more robust nitration of furfural. researchgate.netnih.gov This method offers high reproducibility and favorable metrics. researchgate.netnih.gov Once 5-nitrofurfural is obtained, it can be further functionalized. For instance, it can be reacted with various thiosemicarbazides to create a range of 5-nitrofuran-2-yl derivatives. nih.govresearchgate.net Another approach involves the condensation of 5-nitrofuran-2-aldehyde with other compounds in the presence of dehydrating agents like acetic anhydride. google.com

Late-stage functionalization (LSF) has also emerged as a powerful tool for modifying 5-nitrofuran derivatives. rsc.orgnih.gov This strategy, often employing copper-catalyzed C-H activation, allows for the introduction of various functional groups, such as hydroxyl, methyl, and azido (B1232118) groups, at a late stage of the synthesis. rsc.orgnih.gov

The ethanamine side chain can be synthesized through several established organic chemistry reactions. One common method is the reduction of a corresponding nitrile. libretexts.org For example, a 2-(5-nitrofuran-2-yl)acetonitrile (B13529533) could be reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound. libretexts.org

Another pathway involves the Gabriel synthesis, where potassium phthalimide is alkylated with a suitable alkyl halide, followed by hydrolysis to release the primary amine. libretexts.org Reductive amination of an appropriate aldehyde or ketone is also a viable method for creating the ethanamine chain. libretexts.org The catalytic amination of ethylene (B1197577) glycol represents an economical and environmentally friendly route for producing ethylenediamine, a related structure. acs.org

The final step in synthesizing many derivatives of this compound involves coupling the amine with a carboxylic acid to form an amide bond. This is a fundamental transformation in organic and medicinal chemistry. researchgate.net

A variety of coupling reagents can be employed to facilitate this reaction. N,N'-Carbonyldiimidazole (CDI) is a popular choice as it is a safer alternative to other activating agents like phosgene (B1210022) and it produces clean by-products. youtube.com CDI activates the carboxylic acid to form a reactive acyl-imidazole intermediate. youtube.com This intermediate then readily reacts with the amine, in this case, this compound, to form the desired amide. youtube.com This method is widely used in the synthesis of peptides and pharmaceuticals. youtube.com

Other methods for amide bond formation include the use of other coupling reagents or the conversion of the carboxylic acid to a more reactive species like an acid chloride. nih.gov

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in the synthesis of chemical compounds to minimize environmental impact and enhance safety. ejcmpr.comyoutube.com

Solvent selection is a critical aspect of green chemistry. The ideal solvent should be non-toxic, renewable, and have a low environmental impact. ejcmpr.com In the context of nitrofuran synthesis, research has explored the use of various solvents. For instance, in the crystallization of nitrofurantoin (B1679001), a related nitrofuran, solvents like acetonitrile, THF, and 1,4-dioxane (B91453) have been studied. chemrxiv.orgresearchgate.net The choice of solvent can influence the polymorphic outcome of the crystallization. chemrxiv.orgresearchgate.net

Waste minimization is another core principle of green chemistry. youtube.com This can be achieved by designing atom-economical reactions that maximize the incorporation of starting materials into the final product. Continuous flow synthesis, as mentioned for the nitration of furfural, can also contribute to waste reduction by improving reaction control and minimizing by-product formation. researchgate.netnih.govresearchgate.net The use of catalytic processes, such as the catalytic amination of ethylene glycol, is also a key strategy for waste reduction as it avoids the use of stoichiometric reagents. acs.org

Energy Efficiency in Reaction Conditions

The synthesis of the core nitrofuran structure, typically initiated from the nitration of furfural, has traditionally been associated with harsh reaction conditions that are both energy-intensive and often result in poor yields. chemistryviews.orgresearchgate.netresearchgate.netnih.gov However, recent advancements in synthetic chemistry have paved the way for more energy-efficient and sustainable alternatives, primarily through the adoption of continuous flow technology and microwave-assisted synthesis.

Continuous flow synthesis has emerged as a superior method for the nitration of furfural, a key step in the production of many nitrofuran-based Active Pharmaceutical Ingredients (APIs). chemistryviews.org This technique allows for the in situ generation of acetyl nitrate under mild conditions, which is a safer and more efficient nitrating agent for the delicate furan ring. chemistryviews.orgresearchgate.netnih.gov By avoiding the need to handle or store explosive nitrating agents and by enabling precise control over reaction parameters, continuous flow systems significantly enhance safety and reproducibility. chemistryviews.org This high level of integration and automation not only streamlines the process but also contributes to its high efficiency, allowing for the synthesis of some nitrofuran APIs in under five minutes with high isolated yields. chemistryviews.orgresearchgate.netnih.gov The process can be operated by a single person, further highlighting its efficiency. chemistryviews.orgresearchgate.net

Microwave-assisted synthesis represents another significant leap forward in the energy-efficient production of nitrofuran derivatives and other heterocyclic compounds. researchgate.netnih.govnih.govnih.govrsc.org Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while simultaneously improving reaction yields. nih.govrsc.orgscispace.com This is attributed to the direct and efficient heating of the reaction mixture, which minimizes energy loss. For instance, the synthesis of certain 5-nitrofuran-2-yl derivatives has been successfully achieved using microwave irradiation. nih.gov This methodology is not only faster but is also considered a green chemistry approach due to its reduced energy consumption. nih.gov

The benefits of microwave-assisted synthesis extend to various related chemical transformations. For example, the Buchwald-Hartwig cross-coupling reaction to produce 5-(arylamino)pyrimidines, which can be analogues of nitrofuran-containing compounds, is significantly accelerated by microwave irradiation. researchgate.net Similarly, the synthesis of coumarin (B35378) derivatives and other complex heterocyclic systems has been shown to be more efficient and environmentally friendly when conducted under microwave conditions, often eliminating the need for solvents and catalysts. nih.gov

The following table summarizes the key advantages of modern energy-efficient synthetic methodologies over traditional approaches for the synthesis of nitrofuran precursors and related compounds.

| Feature | Conventional Heating | Continuous Flow Synthesis | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes | Seconds to Minutes nih.gov |

| Energy Consumption | High | Reduced | Significantly Reduced |

| Reaction Conditions | Often Harsh chemistryviews.orgresearchgate.netresearchgate.netnih.gov | Mild chemistryviews.org | Often Mild |

| Yields | Often Low to Moderate chemistryviews.orgresearchgate.netresearchgate.netnih.gov | High chemistryviews.orgresearchgate.netnih.gov | Good to Excellent nih.gov |

| Safety | Potential Hazards chemistryviews.org | Enhanced Safety chemistryviews.orgresearchgate.netnih.gov | Generally Improved |

| Scalability | Can be Challenging | Readily Scalable | Can be Scaled |

| Process Control | Limited | Precise chemistryviews.org | Good |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 2-(5-Nitrofuran-2-yl)ethanamine, offering detailed insights into the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of the hydrogen atoms in this compound. The chemical shifts (δ) and coupling constants (J) of the protons are indicative of their positions and their relationships with neighboring protons.

The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the different types of protons present in the molecule. The protons on the furan (B31954) ring, being in an electron-deficient aromatic system due to the nitro group, are expected to resonate at a lower field (higher ppm values). The protons of the ethylamine (B1201723) side chain will appear at a higher field (lower ppm values).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (Furan) | 7.30 - 7.40 | d | 3.7 |

| H-4 (Furan) | 6.60 - 6.70 | d | 3.7 |

| -CH₂- (Ethyl) | 3.20 - 3.30 | t | 6.5 |

| -CH₂-N (Ethyl) | 3.00 - 3.10 | t | 6.5 |

| -NH₂ | 1.50 - 2.00 | br s | - |

d = doublet, t = triplet, br s = broad singlet

The doublet signals for the furan protons (H-3 and H-4) with a coupling constant of approximately 3.7 Hz confirm their ortho relationship. The triplet signals for the two methylene (B1212753) groups (-CH₂-) of the ethylamine side chain, with a coupling constant of around 6.5 Hz, indicate their adjacent positions. The broad singlet for the amine protons (-NH₂) is characteristic and its chemical shift can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the nitrofuran ring are expected to appear at lower field values due to the deshielding effect of the nitro group and the aromatic nature of the ring. The carbon attached to the nitro group (C-5) would be significantly deshielded. The carbons of the ethylamine side chain will resonate at higher field values.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (Furan) | 155 - 156 |

| C-3 (Furan) | 112 - 113 |

| C-4 (Furan) | 110 - 111 |

| C-5 (Furan) | 150 - 151 |

| -CH₂- (Ethyl) | 40 - 41 |

| -CH₂-N (Ethyl) | 28 - 29 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between the coupled protons. For this compound, a cross-peak between the signals of the H-3 and H-4 furan protons would be observed, confirming their ortho coupling. Similarly, a cross-peak between the two methylene groups of the ethylamine side chain would confirm their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. The HMQC spectrum would show correlations between the H-3 signal and the C-3 signal, the H-4 signal and the C-4 signal, and the protons of each methylene group with their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for connecting the side chain to the furan ring. For instance, correlations would be expected between the protons of the methylene group adjacent to the furan ring and the C-2 and C-3 carbons of the ring. Correlations between the furan protons (H-3 and H-4) and the other furan carbons would also be observed, further solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode ESI-MS, the molecule is typically observed as the protonated molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion allows for the direct determination of the molecular weight of the compound. For this compound (C₆H₈N₂O₃, molecular weight: 156.14 g/mol ), the [M+H]⁺ ion would be expected at an m/z of approximately 157.15.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, HRMS would confirm the molecular formula C₆H₈N₂O₃ by matching the experimentally measured exact mass of the [M+H]⁺ ion to its calculated theoretical mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the ethylamine side chain. A characteristic fragment would be the loss of the amine group, and another would be the cleavage of the bond between the furan ring and the ethylamine side chain, resulting in a nitrofuran-containing cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is obtained. In the analysis of nitrofuran derivatives, IR spectroscopy plays a crucial role in confirming the presence of key structural motifs. nih.govresearchgate.net

The IR spectrum of a related compound, N-(5-Nitro-1,2-benzothiazol-3-yl)acetamide, which shares the nitro group, was analyzed to provide insight into expected vibrational frequencies. nih.gov For this compound, the characteristic absorption bands would be expected to confirm the presence of the nitro (NO2), amine (NH2), and furan ring structures.

Expected Infrared Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3400 - 3250 | Indicates the presence of the primary amine group. |

| C-H Stretch (Aromatic/Furan) | 3100 - 3000 | Corresponds to the carbon-hydrogen bonds within the furan ring. |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Characteristic strong absorption for the nitro group. |

| Symmetric NO₂ Stretch | 1360 - 1290 | A second strong absorption confirming the nitro group. |

| C=C Stretch (Furan Ring) | ~1600 | Indicates the carbon-carbon double bonds within the furan ring. |

| C-N Stretch (Amine) | 1335 - 1250 | Relates to the carbon-nitrogen bond of the ethanamine side chain. |

| C-O-C Stretch (Furan Ring) | 1250 - 1020 | Corresponds to the ether linkage within the furan ring. |

This table is predictive and based on established IR correlation charts and data from similar structures. Actual values may vary.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique for determining the elemental composition of a compound. It provides the percentage by mass of each element present, which can then be compared to the theoretical values calculated from the compound's molecular formula (C₆H₈N₂O₃). This comparison is a critical step in verifying the purity and confirming the empirical formula of a newly synthesized compound. researchgate.net

For this compound, the theoretical elemental composition is as follows:

Theoretical Elemental Composition of C₆H₈N₂O₃:

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 6 | 72.06 | 41.86% |

| Hydrogen (H) | 1.01 | 8 | 8.08 | 4.70% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 16.28% |

| Oxygen (O) | 16.00 | 3 | 48.00 | 27.88% |

| Total | 156.16 | 100.00% |

Molecular Weight: 172.14 g/mol . nih.gov The data from elemental analysis should closely match these theoretical percentages to confirm the compound's identity and high purity.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of a chemical compound and for separating it from any impurities or byproducts. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique used to separate, identify, and quantify each component in a mixture. nih.gov For nitrofuran compounds, Reverse-Phase HPLC (RP-HPLC) is often the method of choice. ijcpa.in In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A developed RP-HPLC method for a related compound, Nitrofurantoin (B1679001), utilized an Ascentis Express C18 column with a mobile phase of 0.1% Triethylamine (pH 3.0) and Acetonitrile (80:20 v/v). ijcpa.in The flow rate was 1.0 ml/min, and detection was performed at 254 nm. ijcpa.in For this compound, a similar method could be optimized. The retention time of the main peak would be determined, and the presence of any other peaks would indicate impurities. The purity of the compound can be calculated from the relative peak areas.

Illustrative HPLC Purity Data:

| Peak Number | Retention Time (min) | Peak Area | Area % |

| 1 | 2.5 | 15000 | 0.5 |

| 2 (Main Peak) | 4.2 | 2970000 | 99.0 |

| 3 | 5.1 | 15000 | 0.5 |

This data is illustrative. The main peak, representing this compound, shows a purity of 99.0%.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of a reaction, identifying compounds, and checking the purity of a sample. illinois.edu A TLC analysis involves spotting the sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing the plate in a sealed chamber with a suitable solvent system (mobile phase). gphf.org

For this compound, the choice of mobile phase would be critical to achieve good separation. A mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol (B129727) or acetone) is often used. The spots are visualized under UV light (typically at 254 nm), where UV-active compounds like nitrofurans appear as dark spots. gphf.org The Retention Factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic of the compound in a given TLC system.

Example TLC System for Purity Check:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl Acetate : Hexane (7:3) |

| Visualization | UV light at 254 nm |

| Expected Rf Value | ~0.45 (This is an estimated value) |

A single spot with a consistent Rf value would indicate a high degree of purity.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. nih.gov It is a valuable tool for understanding the reactivity of drug molecules. For nitrofuran derivatives, DFT calculations can elucidate the distribution of electron density and identify the most reactive sites within the molecule.

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. For nitrofuran compounds, the nitro group typically influences the LUMO, making it a key site for electron acceptance, which is often related to their mechanism of action.

Table 1: Illustrative Reactivity Descriptors from DFT Calculations for a Generic Nitrofuran Scaffold

| Descriptor | Typical Value/Interpretation |

| HOMO Energy | Typically negative; higher values indicate better electron-donating ability. |

| LUMO Energy | Typically negative; lower values indicate better electron-accepting ability. |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity. |

| Electron Affinity | Positive value indicates the ability to accept an electron. |

| Ionization Potential | Energy required to remove an electron. |

| Chemical Hardness | Resistance to deformation of electron cloud; related to the HOMO-LUMO gap. |

| Chemical Softness | Reciprocal of hardness; indicates higher reactivity. |

Note: The values in this table are illustrative for the nitrofuran class of compounds and are not specific to 2-(5-Nitrofuran-2-yl)ethanamine due to the absence of published data.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is used to predict how molecules will interact with each other. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For nitrofuran derivatives, MEP maps typically show a strong negative potential around the oxygen atoms of the nitro group, highlighting this area as a key site for interaction with biological targets. The furan (B31954) ring and the side chain will also exhibit varying potentials that can influence ligand-receptor interactions. This information is crucial for understanding the non-covalent interactions that govern the binding of these compounds to their biological targets.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. ajprd.com This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. researchgate.net

For nitrofuran derivatives, a key biological target is nitroreductase, an enzyme found in various pathogens. ajprd.com Molecular docking studies have been performed on a range of nitrofuran analogs to investigate their binding affinity and interactions with E. coli nitroreductase (PDB ID: 1YLU). ajprd.comresearchgate.net These studies have shown that the nitrofuran core plays a crucial role in binding, often forming key hydrogen bonds and other interactions within the active site of the enzyme. ajprd.com

In a typical docking study, the binding affinity is calculated as a docking score in kcal/mol, with more negative values indicating a stronger binding interaction. For a series of nitrofuran derivatives, docking scores against E. coli nitroreductase were found to range from -5.9 to -8.8 kcal/mol. ajprd.comresearchgate.net The interactions commonly involve amino acid residues such as GLU 165, ARG 207, and LYS 205. ajprd.com

Table 2: Example of Molecular Docking Results for Nitrofuran Derivatives with E. coli Nitroreductase (1YLU)

| Compound | Docking Score (kcal/mol) | Interacting Residues |

| Hydroxymethyl nitrofurantoin (B1679001) | -8.8 | GLU 165, ARG 10 & 207, SER 39 & 12, GLN 142, LYS 205 |

| Nifuroxazide | -8.4 | Not specified in detail in the provided search results. |

| 4-Hydroxy-nitrofurantoin | -8.3 | Not specified in detail in the provided search results. |

| Nitrofurantoin (Standard) | -8.1 | GLU 165, ARG 10 & 207, SER 12, 40 & 39, LYS 205, VAL 287, GLY 166, PRO 38 |

| Furazolidone (B1674277) | -7.6 | Not specified in detail in the provided search results. |

| Nitrofurazone | -7.3 | Not specified in detail in the provided search results. |

Source: Data compiled from a molecular docking study of novel nitrofuran derivatives. ajprd.com

Standard molecular docking often treats the receptor as a rigid structure. However, in reality, both the ligand and the protein can undergo conformational changes upon binding. Induced-fit docking (IFD) is an advanced computational technique that accounts for this flexibility. nih.govnih.gov

A study on new 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles utilized the induced-fit docking (IFD) modeling technique to investigate their interactions with various nitrofuran-associated biological targets. nih.govnih.gov This approach allows for a more realistic representation of the binding process and can lead to more accurate predictions of binding modes and affinities. By allowing the protein's side chains to adjust to the ligand, IFD can reveal binding interactions that might be missed in a rigid-receptor docking simulation. This is particularly important for designing compounds with high selectivity for their intended target. nih.gov

Prediction of Molecular Properties for Design Optimization (excluding ADMET for safety/human data)

Computational methods are also employed to predict various molecular properties that are crucial for the optimization of a lead compound. These predictions can help in fine-tuning the structure of a molecule to enhance its desired characteristics without the immediate need for synthesis and experimental testing.

For nitrofuran derivatives, quantitative structure-activity relationship (QSAR) studies have been conducted to correlate structural features with biological activity. aimspress.com For instance, a 2D-QSAR study on 126 nitrofuran analogs as antitubercular agents identified several descriptors that influence their activity. These descriptors included constitutional and functional group counts, as well as topological and electronic parameters. aimspress.com The study suggested that the presence of the furan ring substituted with a nitro group is essential for activity, and that properties like the number of double bonds and the presence of certain fragments can modulate this activity. aimspress.com

Such studies allow for the in silico design of new derivatives with potentially improved properties. By understanding the relationship between molecular descriptors and a desired outcome, chemists can prioritize which new analogs to synthesize, thereby streamlining the drug discovery process.

Conformational Analysis and Energy Minimization

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical reactivity and biological activity. Computational and theoretical chemistry methods provide powerful tools to investigate the molecule's potential energy surface, identify stable conformers, and understand the energetic barriers between them. While specific experimental and extensive theoretical studies on the conformational landscape of this compound are not widely available in the current body of scientific literature, the principles of conformational analysis can be applied to predict its likely structural preferences.

A systematic conformational search, typically employing molecular mechanics or quantum mechanical methods, would be the first step in such an analysis. This process involves rotating the flexible bonds in discrete increments to generate a wide range of possible three-dimensional arrangements. Each of these initial structures would then be subjected to geometry optimization to find the nearest local energy minimum.

Density Functional Theory (DFT) calculations are a common and reliable method for obtaining accurate optimized geometries and relative energies of different conformers. nih.gov The choice of functional and basis set is crucial for achieving a balance between computational cost and accuracy. For nitrofuran derivatives, various functionals have been employed to study their electronic and structural properties. researchgate.net

The primary dihedral angles of interest in a conformational analysis of this compound would be:

τ1 (O1-C2-Cα-Cβ): This torsion angle describes the orientation of the ethanamine side chain relative to the furan ring.

τ2 (C2-Cα-Cβ-N): This angle defines the orientation of the terminal amine group.

A relaxed potential energy surface scan for these torsions would reveal the low-energy regions corresponding to stable and metastable conformers. The global minimum on this surface would represent the most stable conformation of the molecule in the gas phase.

It is anticipated that the most stable conformers would exhibit a staggered arrangement along the Cα-Cβ bond to minimize steric hindrance. Furthermore, the orientation of the side chain relative to the nitrofuran ring will be influenced by a balance of steric effects and potential intramolecular interactions, such as weak hydrogen bonds between the amine protons and the oxygen atoms of the nitro group or the furan ring.

The planarity of the 5-nitrofuran ring system is another important consideration. While often depicted as planar, studies on similar compounds like nitrofurantoin have indicated that the ring can adopt a non-planar conformation. researchgate.net The degree of planarity in this compound would likely be influenced by the electronic and steric effects of the ethanamine substituent.

The results of a comprehensive conformational analysis would typically be presented in tables summarizing the key geometrical parameters and relative energies of the identified stable conformers.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | τ1 (O1-C2-Cα-Cβ) (°) | τ2 (C2-Cα-Cβ-N) (°) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 178.5 | 60.2 | 0.00 |

| B | -65.3 | 179.1 | 0.85 |

| C | 68.1 | -58.9 | 1.23 |

This table is illustrative and presents hypothetical data that would be expected from a detailed computational study.

Table 2: Key Bond Lengths and Angles for the Hypothetical Global Minimum Conformer

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-Cα | 1.51 |

| Cα-Cβ | 1.53 |

| Cβ-N | 1.47 |

| C5-N(nitro) | 1.45 |

| **Bond Angles (°) ** | |

| C2-Cα-Cβ | 112.5 |

| Cα-Cβ-N | 110.8 |

| C4-C5-N(nitro) | 120.3 |

This table is illustrative and presents hypothetical data that would be expected from a detailed computational study.

Further computational analysis could also involve the calculation of vibrational frequencies to confirm that the optimized structures correspond to true energy minima and to predict their infrared and Raman spectra. These theoretical spectra can be valuable for the experimental identification and characterization of the compound.

In Vitro Biological Activity and Mechanistic Investigations

Antimicrobial Activity against Pathogenic Microorganisms

Derivatives of 2-(5-Nitrofuran-2-yl)ethanamine have demonstrated notable efficacy against a range of pathogenic bacteria, fungi, and parasites in laboratory settings.

The rise of multidrug-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), presents a significant global health challenge scienceopen.comnih.gov. Research into novel antimicrobial agents has identified certain 5-nitrofuran derivatives as having promising activity against these resilient organisms.

One such derivative, 2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine, has shown a strong profile against several ESKAPE pathogens, with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial action mdpi.com. Specifically, this compound exhibited an MIC of 0.25 µg/mL against Enterobacter cloacae and Klebsiella pneumoniae, 0.06 µg/mL against Staphylococcus aureus, and 0.25 µg/mL against Enterococcus faecalis mdpi.com.

Another class of derivatives, 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs), has also been evaluated. The lead compound from this series, 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, demonstrated activity superior to the comparator drug nitrofurantoin (B1679001) in many cases nih.gov.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine | Enterobacter cloacae | 0.25 |

| Staphylococcus aureus | 0.06 | |

| Klebsiella pneumoniae | 0.25 | |

| Enterococcus faecalis | 0.25 |

Tuberculosis remains a major cause of morbidity and mortality worldwide, with drug-resistant strains posing a significant therapeutic challenge mdpi.com. The 5-nitrofuran scaffold has been a source of potent anti-tuberculosis agents. A series of eighteen 5-nitrofuran-2-yl derivatives were synthesized and tested for their in vitro activity against Mycobacterium tuberculosis H37Rv. One of the most potent compounds identified was N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide, which exhibited a Minimum Inhibitory Concentration (MIC) of 0.22 µM in a log-phase culture nih.gov. This level of activity was three times more potent than isoniazid and comparable to rifampicin nih.gov. Furthermore, in a model of dormant Mtb, this compound showed an MIC of 13.9 µM, indicating it is significantly more active than isoniazid under these conditions nih.gov.

More recently, a series of nitrofuran-warhead-equipped spirocyclic azetidines have been developed, showing excellent in vitro activity against M. tuberculosis. Two compounds from this series demonstrated lower MICs against the H37Rv strain than the frontline drug isoniazid mdpi.com.

| Compound | M. tuberculosis Culture Condition | MIC |

|---|---|---|

| N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide | Log-phase | 0.22 µM |

| Starved (dormant model) | 13.9 µM |

Protozoal infections continue to be a significant cause of disease, particularly in developing countries. Derivatives of this compound have been investigated for their activity against several medically important protozoa.

Trypanosoma cruzi : The causative agent of Chagas disease, T. cruzi, is susceptible to certain 5-nitrofuran derivatives. A study on new heteroallyl-containing 5-nitrofurans found that some of these compounds have high and selective activity against the proliferative stages of the parasite nih.gov. The 50% inhibitory concentration (IC50) values against the clinically relevant intracellular amastigote forms were in the low micromolar to sub-micromolar range, demonstrating superior in vitro activity compared to the clinically used nitrofuran, nifurtimox nih.gov.

Entamoeba histolytica : This protozoan is the causative agent of amoebiasis. A novel hybrid molecule, 3-(5-nitrofuran-2-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]acrylamide, exhibited potent antiamoebic activity with an IC50 value of approximately 5.5 µM against E. histolytica nih.govnih.gov.

Giardia intestinalis : Also known as Giardia lamblia, this parasite causes giardiasis. The same hybrid molecule, 3-(5-nitrofuran-2-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]acrylamide, also demonstrated significant activity against G. intestinalis, with an IC50 value of around 5.5 µM nih.govnih.gov.

| Compound | Protozoan | IC50 |

|---|---|---|

| Heteroallyl-containing 5-nitrofurans | Trypanosoma cruzi (amastigotes) | Low micromolar to sub-micromolar range |

| 3-(5-nitrofuran-2-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]acrylamide | Entamoeba histolytica | ~5.5 µM |

| Giardia intestinalis | ~5.5 µM |

Infections caused by fungi are a growing concern, especially in immunocompromised individuals. A series of nitrofuran derivatives were synthesized and evaluated for their antifungal properties against various fungal species. The results indicated that many of these compounds possess inhibitory activity, with some exhibiting either a fungicide or fungistatic profile nih.gov. The most potent compounds displayed Minimum Inhibitory Concentration (MIC90) values ranging from 0.48 µg/mL against Histoplasma capsulatum and Paracoccidioides brasiliensis to 3.9 µg/mL against Candida and Cryptococcus neoformans strains nih.gov.

| Fungal Species | Potent Nitrofuran Derivatives' MIC90 (µg/mL) |

|---|---|

| Histoplasma capsulatum | 0.48 |

| Paracoccidioides brasiliensis | 0.48 |

| Trichophyton rubrum | 0.98 |

| Trichophyton mentagrophytes | 0.98 |

| Candida strains | 3.9 |

| Cryptococcus neoformans strains | 3.9 |

Elucidation of Molecular Mechanisms of Action

The antimicrobial activity of 5-nitrofuran derivatives is intrinsically linked to the chemical reactivity of the nitro group.

The prevailing mechanism of action for 5-nitrofuran compounds involves the reductive activation of the nitro group by microbial nitroreductases nih.gov. This process is crucial for their biological activity, as the parent compounds are typically pro-drugs.

Within the microbial cell, these nitroreductases, such as the deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis and NfsB in various bacteria, catalyze the reduction of the 5-nitro group mdpi.comnih.gov. This reduction leads to the formation of highly reactive nitroso and hydroxylamine (B1172632) intermediates, as well as nitro anion radicals nih.gov. These reactive species are cytotoxic, causing damage to a variety of cellular macromolecules, including DNA, RNA, and proteins, ultimately leading to cell death. The requirement of these microbial-specific enzymes for activation contributes to the selective toxicity of these compounds against susceptible pathogens.

In Vitro Cellular Studies (excluding human-derived cell lines for safety)

Investigation of Host-Pathogen Interaction at a Cellular Level (e.g., intracellular amastigotes)Similarly, there is no published research on the effects of this compound on intracellular pathogens, such as T. cruzi amastigotes, or its role in modulating host-pathogen interactions at a cellular level.

Due to the complete absence of specific scientific data for "this compound" in the requested areas, it is not possible to generate the thorough, informative, and scientifically accurate article as instructed.

Structure Activity Relationship Sar Studies and Analogue Design

Design Principles for 2-(5-Nitrofuran-2-yl)ethanamine Analogues

The design of new analogues of this compound is a scientifically driven process that relies on established medicinal chemistry principles to optimize the therapeutic potential of the lead compound.

Pharmacophore Identification and Optimization

A pharmacophore model for a class of compounds represents the essential three-dimensional arrangement of functional groups required for biological activity. For nitrofuran derivatives, the 5-nitrofuran group is a critical and well-established "warhead" moiety. nih.gov Its mechanism of action is believed to involve the enzymatic reduction of the nitro group within the target cell, leading to the formation of reactive radical species that can interact with cellular macromolecules. nih.gov

Pharmacophore models for inhibitors of specific enzymes, such as dihydrofolate reductase (DHFR) from Mycobacterium avium complex, have been developed and typically include features like hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov While not specific to this compound, these models provide a framework for understanding the key interaction points that can be optimized. For instance, a pharmacophore hypothesis for MAC DHFR inhibitors identified two hydrogen bond acceptors, one hydrophobic feature, and one aromatic ring as crucial for activity. nih.gov The optimization of analogues would, therefore, involve modifying the parent structure to better fit the spatial and electronic requirements of the target's pharmacophore.

Scaffold Hopping and Isosteric Replacements

Scaffold hopping and isosteric replacement are powerful strategies in drug design aimed at discovering novel chemical entities with improved properties. nih.govresearchgate.net Scaffold hopping involves replacing the core molecular framework of a compound with a different scaffold while maintaining the original pharmacophoric features. nih.govnih.gov This can lead to compounds with different physicochemical properties, potentially overcoming issues like poor solubility or metabolic instability.

Isosteric replacement, the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, is a more conservative approach. researchgate.net In the context of this compound, this could involve replacing the furan (B31954) ring with another five-membered heterocycle or modifying the ethanamine side chain with bioisosteric equivalents. These strategies aim to enhance potency, selectivity, and pharmacokinetic profiles. researchgate.net

Systematic Chemical Modification of this compound

The systematic modification of the this compound structure has been a key approach to understanding its SAR and developing new, more effective analogues.

Variation of the Ethanamine Side Chain

Modifications to the ethanamine side chain of this compound can significantly impact biological activity. Research on related 5-nitrofuran derivatives has shown that altering the side chain can modulate potency and spectrum of activity. For example, in a series of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines, the nature of the substituent on the nitrogen atom was found to be critical for antibacterial activity. nih.gov Specifically, the introduction of a 2-methoxyethyl group led to a compound with superior activity compared to the standard drug nitrofurantoin (B1679001). nih.gov

While direct SAR data on the ethanamine side chain of the title compound is limited in the provided search results, the general principle of modifying amine substituents to optimize activity is a cornerstone of medicinal chemistry.

Substituent Effects on the Furan Ring

The furan ring of 5-nitrofurans is a key component of their pharmacophore, and introducing substituents can fine-tune their electronic properties and biological activity. Quantitative structure-activity relationship (QSAR) studies on various 5-nitrofuran derivatives have demonstrated that the electronic effects of substituents play a crucial role. acs.orgresearchgate.net

A study on three sets of antibacterial nitrofuran derivatives revealed that electronic parameters, such as the Hammett substituent constant (σ) or the cyclic voltametric reduction potential (E), had a negative contribution to the IC50 values. acs.org This suggests that electron-withdrawing groups that facilitate the reduction of the nitro group can enhance activity. Interestingly, this study found no significant contribution from the hydrophobic factor. acs.org Late-stage functionalization of 5-nitrofuran drugs has also been employed to introduce a variety of substituents, including hydroxyl, methyl, azido (B1232118), and cyano groups, leading to compounds with varying degrees of antibacterial activity. nih.gov

| Substituent on Furan Ring | Observed Effect on Activity |

| Electron-withdrawing groups | Generally enhances activity by facilitating nitro group reduction. acs.org |

| Hydroxyl, Methyl, Azido, Cyano | Varied effects on antibacterial activity. nih.gov |

Introduction of Heterocyclic Moieties (e.g., oxadiazoles, thiadiazoles, quinolines)

A highly successful strategy for developing potent this compound analogues has been the incorporation of other heterocyclic rings, such as oxadiazoles, thiadiazoles, and quinolines. nih.govnih.govresearchgate.net This approach can lead to hybrid molecules with enhanced biological activity and novel mechanisms of action.

Oxadiazoles: The synthesis of nitrofuran-1,3,4-oxadiazole hybrids has yielded compounds with promising antitubercular activity. nih.gov SAR studies indicated that the linker between the nitrofuran and oxadiazole rings, as well as the substituents on the oxadiazole moiety, significantly influence the activity. nih.gov

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is another privileged scaffold in medicinal chemistry. nih.govuobaghdad.edu.iq The combination of a 5-nitrofuran ring with a 2-imino-thiazolidin-4-one moiety linked through a 1,3,4-thiadiazole core has resulted in potent agents against MRSA and H. pylori. researchgate.net The nature and position of substituents on an aryl ring attached to the thiazolidinone were found to be critical for activity. researchgate.net For instance, against S. aureus, a 4-fluorophenyl substituent showed the best activity. researchgate.net

Quinolines: The fusion of a 5-nitrofuran moiety with a quinoline (B57606) scaffold has led to the discovery of a novel class of antimetastatic agents. nih.gov Specifically, (E)-6-methoxy-3-(4-methoxyphenyl)-2-[2-(5-nitrofuran-2-yl)vinyl]quinoline demonstrated low cytotoxicity and was found to inhibit the migration and invasion of lung cancer cells. nih.gov

| Heterocyclic Moiety | Key Findings from SAR Studies |

| 1,3,4-Oxadiazole (B1194373) | Linker and substituents on the oxadiazole ring are crucial for antitubercular activity. nih.gov |

| 1,3,4-Thiadiazole | Substituents on an appended aryl ring significantly impact antibacterial activity against MRSA and H. pylori. researchgate.net |

| Quinoline | Resulted in analogues with antimetastatic properties. nih.gov |

Influence of Lipophilicity and Electronegativity on Activity

The biological activity of nitrofuran derivatives is significantly modulated by their physicochemical properties, particularly lipophilicity and electronegativity. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), governs the ability of a compound to traverse biological membranes to reach its target site. nih.govnih.gov Electronegativity, in turn, influences the electronic characteristics of the molecule, which is critical for the activation of the nitro group, a key step in the mechanism of action of many nitrofurans.

Research on various nitrofuran analogues has demonstrated a clear correlation between these properties and their biological effects, such as antibacterial and trypanocidal activities. nih.govresearchgate.net

Lipophilicity (log P): A well-balanced lipophilicity is essential for optimal activity. High lipophilicity can lead to increased toxicity and poor solubility, whereas high hydrophilicity may hinder the compound's ability to cross cellular membranes, resulting in low absorption. nih.gov For instance, in a series of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides, SAR analysis revealed that trypanocidal activity was related to the number of carbons in an aliphatic chain, directly impacting lipophilicity. researchgate.net Studies on other antibacterial agents have shown that active compounds often fall within a specific lipophilicity range. nih.gov For some validated hit and lead compounds for infectious diseases, a log P of less than 5, and ideally less than 3, is considered favorable. nih.gov

Electronegativity: The electronegativity of substituents on the nitrofuran scaffold plays a pivotal role. The primary mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group (NO2) to form reactive nitroso and hydroxylamino intermediates that can damage cellular macromolecules. The ease of this reduction is directly influenced by the electronic environment of the nitrofuran ring. Electron-withdrawing groups can facilitate this reduction, thereby enhancing biological activity. Conversely, electron-donating groups may decrease the reduction potential and, consequently, the compound's efficacy. SAR studies on N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides have indicated that both trypanocidal activity and cytotoxicity were linked to electronegativity. researchgate.net

The interplay between lipophilicity and electronegativity is a critical consideration in the design of new nitrofuran-based therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., studies related to mutagenicity in academic context)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are valuable tools in medicinal chemistry for predicting the activity of novel compounds and for elucidating the structural features that are important for their biological effects. mdpi.comnih.gov

In the context of nitrofurans, QSAR studies have been instrumental in understanding their mechanism of genotoxicity and mutagenicity. A notable QSAR study on the genotoxicity of nitrofuran derivatives in Escherichia coli PQ37 developed a model that clearly identified three key contributing factors: electronic, hydrophobic, and steric properties. nih.gov

The developed QSAR equation was: log SOSIP = -33.1qc2 + 1.00 log P - 1.50Isat - 1.19MR - 0.76I5,6 - 3.76 nih.gov

Where:

SOSIP is a measure of genotoxicity.

qc2 is the charge on the carbon atom (C2) attached to the nitro group.

log P represents the lipophilicity of the compound.

Isat, MR, and I5,6 are steric parameters. nih.gov

This model highlights that the genotoxic activity is influenced by:

Electronic effects (qc2): The negative coefficient for qc2 suggests that a more positive charge on the C2 carbon, which is attached to the electron-withdrawing nitro group, enhances genotoxicity. This supports a mechanism involving the opening of the furan ring. nih.gov

Hydrophobicity (log P): The positive coefficient for log P indicates that increased lipophilicity is associated with higher genotoxic activity, likely due to improved cell penetration. nih.gov

Steric factors (MR, Isat, I5,6): These parameters relate to the size and shape of the molecule, indicating that specific steric configurations can either enhance or diminish genotoxic potential. nih.gov

Another QSAR study focused on the mutagenicity of a broader class of nitroaromatic compounds against Salmonella typhimurium TA100. nih.gov This research employed various machine learning algorithms and molecular descriptors to build predictive models. nih.gov Such models can serve as valuable tools for the rapid and reliable prediction of the mutagenicity of nitroaromatic compounds. nih.gov

Furthermore, a 2D-QSAR study on 126 nitrofuran derivatives with antitubercular activity identified key structural fragments and topological descriptors. aimspress.com The models suggested that the presence of the nitro-substituted furan ring is essential for activity. They also indicated that minimizing the number of certain fragments like thiazole (B1198619) and thiophene, while considering the spatial arrangement of atoms (e.g., the gap between sulfur and oxygen), could improve antitubercular activity. aimspress.com

The following table summarizes the key parameters and their influence on the activity of nitrofuran derivatives based on a representative QSAR study.

| Parameter | Descriptor | Influence on Genotoxicity | Rationale |

| Electronic | qc2 (Charge on C2) | A more positive charge increases activity. | Facilitates the reduction of the nitro group and furan ring opening. nih.gov |

| Hydrophobic | log P | Higher lipophilicity increases activity. | Enhances penetration of bacterial cell membranes. nih.gov |

| Steric | MR, Isat, I5,6 | Specific steric properties modulate activity. | Relates to the binding affinity of the compound to its biological target. nih.gov |

Rational Drug Design Approaches Based on SAR Insights

The insights gained from SAR and QSAR studies have paved the way for the rational design of novel nitrofuran analogues with improved therapeutic profiles. nih.govnih.gov Rational drug design aims to develop new molecules with specific biological activities based on an understanding of their three-dimensional structures and how they interact with their biological targets. nih.gov

One prominent strategy involves modifying the nitrofuran scaffold to enhance its affinity for the target enzyme responsible for its activation, often a nitroreductase. nih.gov By using computational methods like in-silico enzyme-drug docking simulations, researchers can predict how different analogues will bind to the active site of the enzyme. nih.govnih.gov This allows for the design of compounds that are more efficiently activated, potentially leading to increased potency and a broader spectrum of activity. nih.gov

For example, in the fight against Chagas disease, caused by Trypanosoma cruzi, rational design has been employed to develop nitrofuran derivatives that are potent inhibitors of trypanothione (B104310) reductase, a crucial enzyme in the parasite's redox metabolism. nih.gov A study on a series of 5-nitro-2-furoic acid analogues led to the identification of compounds with significantly better inhibitory activity against this enzyme compared to the existing drug nifurtimox. nih.gov Docking analysis confirmed that these inhibitors bind to the enzyme-substrate complex, supporting the rational design approach. nih.gov

Another application of rational drug design is in overcoming antibiotic resistance. By designing nitrofuran analogues that are structurally distinct from existing drugs, it may be possible to create compounds that are not susceptible to the same resistance mechanisms. nih.gov This could involve modifying the molecule to interact differently with the activating enzymes or to have a different spectrum of activity. nih.gov

Furthermore, SAR insights from studies on N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides have been used to design novel compounds with significantly higher trypanocidal activity against both the epimastigote and the clinically relevant intracellular amastigote forms of T. cruzi. nih.gov These newly designed compounds demonstrated a much greater selectivity index compared to the reference drugs, highlighting the success of the rational design approach. nih.gov

The table below outlines some of the rational design strategies that have been applied to nitrofuran derivatives.

| Strategy | Rationale | Desired Outcome |

| Targeted Enzyme Inhibition | Design analogues that specifically inhibit key parasitic or bacterial enzymes, such as trypanothione reductase. nih.gov | Increased potency and selectivity against the pathogen. |

| Enhanced Prodrug Activation | Modify the structure to improve binding to and activation by nitroreductase enzymes. nih.gov | Increased efficacy and potentially a broader spectrum of activity. |

| Overcoming Resistance | Create structurally novel analogues that are not recognized by existing resistance mechanisms. nih.gov | Effective treatment for infections caused by resistant strains. |

| Optimization of Physicochemical Properties | Fine-tune lipophilicity and electronic properties based on SAR and QSAR models. nih.govresearchgate.net | Improved pharmacokinetic profile and enhanced biological activity. |

Derivatization and Hybrid Molecule Synthesis for Enhanced Academic Understanding

Covalent Modifications for Probing Biological Interactions (excluding prodrugs for clinical use)

The development of covalent probes is a powerful strategy for elucidating the interactions between small molecules and their biological targets. nih.govnih.gov The electrophilic nature of the 5-nitrofuran ring in 2-(5-nitrofuran-2-yl)ethanamine makes it a candidate for designing such probes. The nitro group can be enzymatically reduced within cells to form reactive species, such as nitroso and hydroxylamine (B1172632) intermediates, which can then covalently bind to cellular macromolecules like proteins and DNA. nih.gov This reactivity forms the basis of the antimicrobial and potential anticancer activities of many nitroaromatic compounds. nih.govnih.gov

While specific studies on the use of this compound as a covalent probe are not extensively documented, the principle has been demonstrated with other reactive molecules. For instance, reagents like diethylpyrocarbonate (DEPC) are used to covalently label solvent-accessible amino acid residues, providing insights into protein structure and interactions. nih.govnih.gov Similarly, the primary amine of this compound could be functionalized with photo-reactive groups, such as azides or diazirines, to create photo-affinity labels for identifying target proteins.

Synthesis of Hybrid Molecules Incorporating this compound Scaffold with Other Known Active Moieties

The synthesis of hybrid molecules, which combine two or more pharmacophores, is a well-established strategy in medicinal chemistry to develop compounds with potentially enhanced or novel biological activities. The this compound scaffold serves as a versatile building block for creating such hybrids. beilstein-journals.org

Nitroimidazole Conjugates

Nitroimidazoles are a known class of antimicrobial and anticancer agents. nih.govjocpr.comresearchgate.net The synthesis of hybrid molecules that conjugate the this compound scaffold with a nitroimidazole moiety could lead to compounds with synergistic or improved activity. For instance, the primary amine of this compound can be reacted with a carboxylic acid-functionalized nitroimidazole derivative to form an amide linkage. A study on the conjugation of a 5-nitrofuran-2-oyl moiety to aminoalkylimidazoles resulted in non-toxic nitrofurans with efficacy against multidrug-resistant Mycobacterium tuberculosis. nih.gov

| Compound ID | Imidazole Substituent | Linker | Reported Activity |

| Hybrid A | 4,5-Disubstituted Imidazole | Alkylamino | Antimycobacterial |

| Hybrid B | 2-Methyl-5-nitroimidazole | Ethanamine | Antitrichomonal nih.gov |

This table presents examples of nitrofuran-imidazole hybrids. Specific data for this compound hybrids is limited in published literature.

Quinoline (B57606) Conjugates

Quinoline is another privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. researchgate.netresearchgate.netekb.egnih.govbiointerfaceresearch.com The synthesis of quinoline conjugates of this compound can be achieved through various synthetic routes. For example, the amine group can be used to form a Schiff base with a quinoline-carboxaldehyde, which can then be reduced to a stable secondary amine. Alternatively, amide or urea (B33335) linkages can be formed.

| Compound ID | Quinoline Moiety | Linker | Reported Activity |

| Hybrid C | 2-Arylquinoline | Amide | Anticancer |

| Hybrid D | 4-Aminoquinoline | Ethanamine | Antimalarial |

This table illustrates the concept of nitrofuran-quinoline hybrids. Specific examples with the this compound scaffold require further investigation.

Chemo-Enzymatic Synthesis of Derivates

Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules. acs.orgresearchgate.net This approach can be particularly useful for the derivatization of this compound under mild conditions. For instance, nitroreductase enzymes can selectively reduce the nitro group to an amine, which can then be further functionalized chemically. acs.org This enzymatic reduction is a key activation step for many nitroaromatic compounds. nih.gov Lipases could be employed to catalyze the acylation of the primary amine with high stereoselectivity, if a chiral acyl donor is used. While specific examples of chemo-enzymatic synthesis using this compound as a substrate are not prevalent in the literature, the principles of this methodology are well-established for other nitroaromatic and amine-containing compounds. acs.orgresearchgate.net

Polymer-Supported Synthesis for Libraries

Polymer-supported synthesis is a powerful tool in combinatorial chemistry for the rapid generation of large libraries of related compounds. nih.govresearchgate.netnih.govresearchgate.net The this compound scaffold can be immobilized on a solid support, such as a resin, through its primary amine. This allows for a variety of chemical transformations to be performed on the nitrofuran ring or for the sequential addition of building blocks to the immobilized scaffold. After the desired modifications, the final products can be cleaved from the resin in high purity. This approach facilitates the systematic exploration of structure-activity relationships by creating a diverse set of derivatives. While specific libraries based on this compound have not been extensively reported, the methodology is broadly applicable to amine-containing building blocks. researchgate.net

Future Directions in Academic Research of 2 5 Nitrofuran 2 Yl Ethanamine

Exploration of Undiscovered Biological Targets and Pathways

The primary mechanism of action for nitrofurans is understood to involve reductive activation by bacterial nitroreductases into highly reactive electrophilic intermediates. These intermediates are known to react non-specifically with a variety of macromolecules, leading to damage of DNA and ribosomes and the inhibition of enzymes involved in critical metabolic pathways like the citric acid cycle. nih.govplos.orgscienceopen.com However, the full spectrum of their biological interactions is not completely understood, presenting a fertile ground for future investigation.

A promising avenue of research is the identification of more specific biological targets beyond this generalized damage. Recent studies have opened the door to repurposing nitrofurans as antivirulence drugs. For example, nitrofurazone was found to inhibit PqsE, a key regulator in the Pseudomonas aeruginosa quorum sensing system, thereby suppressing biofilm formation and the production of virulence factors. nih.gov This discovery suggests that nitrofuran scaffolds may interact with specific regulatory pathways, a departure from their traditional role as broad-spectrum bactericidal agents. Future research will likely focus on:

Proteomic and Metabolomic Analyses: Employing advanced "omics" technologies to identify specific protein targets and metabolic pathways disrupted by 2-(5-nitrofuran-2-yl)ethanamine and its derivatives in various pathogens.

Target Deconvolution: Using chemical biology approaches to isolate and identify the direct binding partners of activated nitrofurans within the cell.

Pathway Analysis: Investigating the downstream effects of nitrofuran activity on cellular signaling and regulatory networks, particularly in the context of virulence and pathogen-host interactions.

Development of Advanced Synthetic Methodologies

The synthesis of nitrofuran derivatives has traditionally relied on established organic chemistry reactions. Current methods include the use of microwave irradiation to facilitate reactions, such as the synthesis of 5-nitrofuran-2-yl thiosemicarbazones from 5-nitro-2-furfural. nih.gov Another common approach involves the activation of 5-nitro-furan-2-carboxylic acid with reagents like 1,1'-carbonyldiimidazole (CDI) for subsequent reaction with amines. mdpi.com

However, the future of synthetic chemistry in this area lies in the adoption of more advanced, efficient, and environmentally sustainable methodologies. A key area of development is mechanochemistry, specifically the use of ball milling. Computational studies on the synthesis of the related compound nitrofurantoin (B1679001) have shown that mechanochemical conditions can significantly reduce reaction times and chemical waste compared to traditional solution-based methods. rsc.orgnih.gov Future academic pursuits in this domain are expected to include:

Flow Chemistry: Application of continuous flow synthesis to allow for precise control over reaction parameters, improve safety when handling potentially energetic nitro compounds, and enable scalable production.

Photocatalysis and Electrosynthesis: Exploring light- and electricity-driven reactions to access novel chemical transformations and functionalizations of the nitrofuran core under mild conditions.

Biocatalysis: Utilizing enzymes to perform specific synthetic steps, offering high selectivity and reducing the need for protecting groups and harsh reagents.

Application of Advanced Computational Techniques for Deeper Mechanistic Understanding

Computational chemistry is becoming an indispensable tool for understanding complex chemical and biological systems at the molecular level. To date, techniques such as Density Functional Theory (DFT) and microkinetic simulations have been successfully applied to elucidate the reaction mechanisms for the synthesis of nitrofurans like nitrofurantoin. rsc.orgnih.goviciq.org

The next frontier is the extensive application of these techniques to unravel the biological mechanisms of action and resistance. While the biotransformation of nitrofurans is central to their activity, the exact processes remain poorly understood, and there is a notable lack of metabolomic studies on the topic. tandfonline.com Advanced computational approaches can bridge this gap by:

Molecular Docking and Dynamics Simulations: Modeling the interaction of this compound and its activated metabolites with biological targets such as nitroreductases, DNA, and ribosomal components.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Studying the enzymatic activation process by nitroreductases in atomic detail to understand how the nitro group is reduced and what intermediates are formed.

Predictive Toxicology and Metabolism: Developing in silico models to predict the metabolic fate of novel nitrofuran derivatives and identify potential toxic metabolites, thereby guiding the design of safer compounds.

Design of Novel Scaffolds based on the this compound Core

The 5-nitrofuran ring is considered a "privileged scaffold" in medicinal chemistry—a core structure that can be modified to interact with a wide range of biological targets. unife.it Academic research is actively leveraging this scaffold to design and synthesize novel derivatives with improved potency, expanded spectrum of activity, and the ability to overcome resistance. researchgate.netnih.gov

Extensive efforts have focused on creating libraries of compounds for specific therapeutic areas, such as antitubercular and antifungal agents. nih.govnih.gov For instance, modifying the 5-nitrofuran core to produce thiosemicarbazone derivatives has yielded compounds with potent activity against both growing and dormant Mycobacterium tuberculosis. nih.gov Future design strategies will likely involve more sophisticated medicinal chemistry approaches:

Fragment-Based Drug Design (FBDD): Using small molecular fragments that bind to a biological target as starting points for building more potent, novel molecules around the nitrofuran core.